Chaetomellic acid A-d3 sodium mechanism of action
Chaetomellic acid A-d3 sodium mechanism of action
Mechanistic Profiling & Bioanalytical Application[1]
Executive Summary
Chaetomellic Acid A (CAA) is a potent, highly specific competitive inhibitor of Ras farnesyl-protein transferase (FPTase) . Originally isolated from the coelomycete fungus Chaetomella acutiseta, it functions as a farnesyl pyrophosphate (FPP) mimic , selectively blocking the post-translational modification of Ras proteins—a critical step in oncogenic signaling.
Chaetomellic Acid A-d3 Sodium is the stable isotope-labeled (deuterated) salt form of this compound. While it retains the biological inhibitory potential of the parent molecule, its primary utility in drug development is as a Reference Standard for Isotope Dilution Mass Spectrometry (IDMS). This guide details the biological mechanism of the pharmacophore and the physicochemical mechanism of the deuterated standard in quantitative bioanalysis.
Part 1: Biological Mechanism of Action
Target: Ras Farnesyl-Protein Transferase (FPTase)
The oncogenic potential of Ras proteins (H-Ras, K-Ras, N-Ras) depends on their localization to the inner plasma membrane. This localization is mediated by farnesylation , a post-translational modification catalyzed by FPTase.[1]
-
The Substrates: FPTase recognizes two substrates:
-
Ras Protein: Specifically the C-terminal CAAX motif (C=Cysteine, A=Aliphatic, X=Met/Ser/Gln).[2]
-
Farnesyl Pyrophosphate (FPP): The lipid donor.
-
-
The Reaction: FPTase transfers the 15-carbon farnesyl group from FPP to the cysteine residue of the Ras CAAX box via a thioether linkage.
-
Inhibition by Chaetomellic Acid A:
-
Structural Mimicry: CAA possesses a dicarboxylic acid "head" and a long tetradecyl "tail." The dianionic dicarboxylate mimics the electrostatic properties of the FPP diphosphate group, while the tetradecyl chain mimics the lipophilic farnesyl tail.
-
Competitive Binding: CAA binds to the FPP-binding pocket of FPTase. Unlike FPP, the transfer reaction cannot proceed because CAA lacks the cleavable pyrophosphate bond required for alkylation.
-
Outcome: Ras remains cytosolic (unfarnesylated) and cannot anchor to the membrane, thereby halting downstream mitogenic signaling (MAPK/ERK pathways).
-
Specificity
CAA is highly selective for FPTase (IC50 ≈ 55 nM) over the related enzyme Geranylgeranyltransferase I (GGTase-I) (IC50 ≈ 92 µM). This selectivity is crucial for minimizing toxicity, as GGTase-I is responsible for prenylating other essential cellular proteins (e.g., Rap, Rho).
Part 2: Analytical Mechanism (The Isotopic Advantage)
In pharmacokinetic (PK) and pharmacodynamic (PD) studies, accurate quantification of CAA in biological matrices (plasma, tumor lysate) is required. Chaetomellic Acid A-d3 Sodium serves as the internal standard (IS).
-
Mass Shift (+3 Da): The replacement of three hydrogen atoms (typically on the C2-methyl group) with deuterium creates a distinct mass-to-charge ratio (m/z) in Mass Spectrometry.
-
Co-Elution: As a stable isotope isotopolog, the d3-variant shares nearly identical physicochemical properties (pKa, logP) with the analyte. It co-elutes with CAA during Liquid Chromatography (LC).
-
Matrix Compensation: Because the IS and analyte experience the exact same matrix environment at the exact same moment in the ion source, the d3-IS perfectly compensates for ionization suppression or enhancement, ensuring high-precision data.
Part 3: Visualizations
Diagram 1: Biological Mechanism (FPTase Inhibition)
This diagram illustrates the competitive inhibition of Ras farnesylation by Chaetomellic Acid A.
Caption: CAA acts as a competitive antagonist at the FPP binding site, preventing Ras farnesylation and membrane localization.
Diagram 2: Analytical Workflow (IDMS)
This diagram details the LC-MS/MS workflow using the d3-labeled standard.
Caption: The d3-IS compensates for extraction variability and ionization suppression, enabling precise quantification.
Part 4: Experimental Protocols
Protocol A: In Vitro FPTase Inhibition Assay
Purpose: To validate the inhibitory constant (IC50) of Chaetomellic Acid A.
Reagents:
-
Recombinant Human FPTase (10 nM final).
-
Substrate 1: Biotinylated Ras peptide (KKKSKTKCVIM).
-
Substrate 2: [3H]-Farnesyl Pyrophosphate (0.5 µCi).
-
Inhibitor: Chaetomellic Acid A (Serial dilution: 1 nM – 10 µM).
Workflow:
-
Buffer Prep: Prepare assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 5 mM DTT, 0.01% Triton X-100).
-
Incubation: Mix Enzyme + Inhibitor (CAA) + Biotin-Ras peptide in 96-well plates. Incubate for 15 min at 30°C to allow equilibrium binding.
-
Initiation: Add [3H]-FPP to start the reaction. Total volume: 50 µL.
-
Reaction: Incubate for 30–60 min at 37°C.
-
Termination: Stop reaction with 100 µL of 1 M HCl in ethanol.
-
Capture: Transfer to Streptavidin-coated scintillation plates to capture the biotinylated (now tritiated) peptide. Wash 3x with PBS.
-
Detection: Read on a scintillation counter.
-
Calculation: Plot % Inhibition vs. Log[CAA]. Determine IC50 (Expected ~55 nM).[3]
Protocol B: LC-MS/MS Quantification using CAA-d3 Sodium
Purpose: To quantify CAA in plasma using the d3-IS.
Reagents:
-
Internal Standard: Chaetomellic Acid A-d3 Sodium (1 µg/mL stock in MeOH).
-
Matrix: Rat Plasma (K2EDTA).
Step-by-Step:
-
Spiking: Aliquot 50 µL of plasma sample into a centrifuge tube.
-
IS Addition: Add 10 µL of CAA-d3 Sodium working solution (final conc. 100 ng/mL). Vortex 10s.
-
Protein Precipitation: Add 200 µL Acetonitrile (ACN) containing 0.1% Formic Acid. Vortex 1 min.
-
Centrifugation: Spin at 10,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Transfer 150 µL supernatant to an autosampler vial.
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: ACN + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 min.
-
-
MS Parameters (ESI Negative Mode):
-
CAA Transition: m/z 325.2 [M-H]⁻ → Product Ion (specific fragment).
-
CAA-d3 Transition: m/z 328.2 [M-H]⁻ → Product Ion (mass shifted).
-
Note: Negative mode is preferred due to the dicarboxylic acid structure.
-
Part 5: Quantitative Data Summary
| Parameter | Chaetomellic Acid A (Parent) | Chaetomellic Acid A-d3 (IS) |
| Molecular Formula | C19H34O4 | C19H31D3O4 |
| Monoisotopic Mass | 326.25 Da | 329.27 Da |
| Primary Target | FPTase (IC50 = 55 nM) | FPTase (IC50 ≈ 55 nM)* |
| Selectivity | >1000-fold vs GGTase-I | >1000-fold vs GGTase-I |
| Role | Pharmacophore / Inhibitor | Analytical Reference Standard |
| Ionization Mode | ESI Negative ([M-H]⁻ = 325) | ESI Negative ([M-H]⁻ = 328) |
*Note: While the d3 variant inhibits the enzyme, it is used at low concentrations solely for analysis, not therapy.
References
-
Lingham, R. B., et al. (1993). Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase.[5] Applied Microbiology and Biotechnology.[5] Link
-
Gibbs, J. B., et al. (1993). Selective inhibition of farnesyl-protein transferase blocks ras processing in vivo.[1][3] Journal of Biological Chemistry. Link
-
Singh, S. B., et al. (2000). Efficient syntheses, human and yeast farnesyl-protein transferase inhibitory activities of chaetomellic acids and analogues.[6] Bioorganic & Medicinal Chemistry.[1] Link
-
Yoshimitsu, T., et al. (2009).[9] Synthesis of Chaetomellic Anhydride A, a Potent Inhibitor of Ras Protein Farnesyltransferase.[8][9] Heterocycles.[1][8] Link[8]
-
MedChemExpress. Chaetomellic acid A Product Information.Link
Sources
- 1. Selective inhibition of farnesyl-protein transferase blocks ras processing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel route to chaetomellic acid A and analogues: serendipitous discovery of a more competent FTase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chaetomellic acid A, farnesyltransferase inhibitor (ab141622) | Abcam [abcam.co.jp]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Efficient syntheses, human and yeast farnesyl-protein transferase inhibitory activities of chaetomellic acids and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chaetomellic Acid A | C19H34O4 | CID 3037595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. okayama.elsevierpure.com [okayama.elsevierpure.com]
